(2S)-2-Fluorocyclohexan-1-one

描述

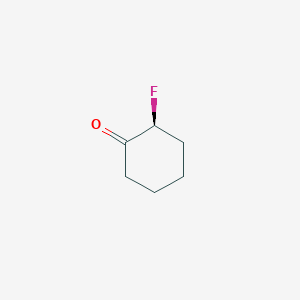

(2S)-2-Fluorocyclohexan-1-one is an organic compound characterized by a fluorine atom attached to the second carbon of a cyclohexanone ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Fluorocyclohexan-1-one typically involves the fluorination of cyclohexanone derivatives. One common method is the enantioselective fluorination of cyclohexanone using chiral catalysts to ensure the desired (2S) configuration. The reaction conditions often include the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperatures and solvents like acetonitrile.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

化学反应分析

Nucleophilic Addition Reactions

The carbonyl group in (2S)-2-fluorocyclohexan-1-one undergoes nucleophilic additions, forming alcohols or amines depending on the reagent. For example:

The stereochemistry of the fluorine atom influences regioselectivity, with hydride reductions favoring the cis-diol configuration .

Reductive Amination

This compound participates in reductive amination to synthesize fluorinated amines, critical in medicinal chemistry:

Procedure :

-

React with N-benzylmethylamine in CH<sub>2</sub>Cl<sub>2</sub> and TMEDA.

-

Purify via silica gel chromatography.

Outcome :

-

Product: (1S,2R)-N-benzyl-2-fluoro-N-methylcyclohexan-1-amine

-

Key feature: Retained (2S) configuration due to stereochemical control during imine formation .

Fluorination and Halogenation

While the compound itself contains fluorine, it acts as a substrate for further halogenation under radical or electrophilic conditions:

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| Selectfluor® | MeCN/DCM, p-TsOH, RT | 2-(4-bromophenyl)-2-fluorocyclohexan-1-one | Electrophilic fluorination at α-carbon |

This reaction highlights the compatibility of the ketone group with harsh fluorinating agents .

Hydrogenation and Reduction

Catalytic hydrogenation reduces the carbonyl group to an alcohol, preserving fluorine stereochemistry:

Conditions :

-

Catalyst: CaO

-

Solvent: scCO<sub>2</sub> (supercritical CO<sub>2</sub>)

Result :

科学研究应用

Synthesis and Reactivity

The synthesis of (2S)-2-fluorocyclohexan-1-one typically involves enantioselective fluorination processes. Recent studies have demonstrated the use of hydrogen bonding phase-transfer catalysis to achieve high enantioselectivity in the fluorination reactions, providing access to enantiopure products that are essential for further derivatization .

Table 1: Summary of Synthesis Methods

| Method | Yield (%) | Enantioselectivity (e.r.) | Reference |

|---|---|---|---|

| Hydrogen Bonding Phase-Transfer | 95 | 98:2 | |

| Electrophilic Fluorination | 80 | Not specified | |

| Asymmetric Catalysis | 85 | 81.5:18.5 |

Pharmaceutical Applications

Fluorinated compounds like this compound are integral to the pharmaceutical industry due to their enhanced biological activity and metabolic stability. The compound serves as a building block for various drug candidates targeting different diseases.

Case Study: Ion Channel Modulation

Research has highlighted the potential of this compound derivatives in modulating small-conductance Ca²⁺-activated K⁺ channels (KCa channels). These channels are crucial for neuronal signaling, and compounds derived from this compound have been shown to normalize firing rates in cerebellar neurons affected by ataxia, indicating therapeutic potential for neurological disorders .

Agrochemical Applications

The incorporation of fluorine into agrochemicals improves their efficacy and environmental stability. The unique properties imparted by fluorinated groups allow for better performance against pests and diseases.

Table 2: Agrochemical Efficacy

Imaging Applications

Fluorinated compounds are also pivotal in medical imaging techniques such as Positron Emission Tomography (PET). The radioisotope is commonly used in imaging, and compounds like this compound can be labeled with for non-invasive imaging of biological processes .

作用机制

The mechanism by which (2S)-2-Fluorocyclohexan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action.

相似化合物的比较

Cyclohexanone: Lacks the fluorine atom, resulting in different reactivity and properties.

2-Fluorocyclohexanol: A reduced form with different chemical behavior.

Fluorinated Cyclohexanones: Other isomers and derivatives with varying positions of the fluorine atom.

Uniqueness: (2S)-2-Fluorocyclohexan-1-one is unique due to its specific (2S) configuration and the presence of a fluorine atom, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specialized applications in research and industry.

生物活性

(2S)-2-Fluorocyclohexan-1-one is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. The introduction of fluorine into organic molecules often enhances their pharmacological properties, including increased metabolic stability, lipophilicity, and selectivity for biological targets. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the use of fluorinating agents that introduce the fluorine atom at the desired stereocenter. One common method reported involves the reduction of α-fluoroimines to yield β-fluoroamines, which can be further transformed into ketones like this compound. This process highlights the importance of stereochemistry in determining the biological activity of fluorinated compounds .

Fluorinated compounds often exhibit unique interactions with biological macromolecules due to the electronegative nature of fluorine. The presence of a fluorine atom can alter the acidity, basicity, and overall electronic distribution within the molecule. This can enhance binding affinity to enzymes and receptors, leading to improved therapeutic effects .

Case Studies

-

Anticancer Activity :

Studies have indicated that fluorinated cyclohexanones can exhibit cytotoxic effects against various cancer cell lines. For instance, this compound derivatives have shown promise as potential inhibitors of tumor growth by modulating pathways involved in cell proliferation and apoptosis. -

Antimicrobial Properties :

Research has demonstrated that certain derivatives of 2-fluorocyclohexanones possess significant antimicrobial activity. The introduction of a fluorine atom has been linked to enhanced interaction with bacterial membranes, leading to increased permeability and subsequent cell lysis. -

Neurological Effects :

Compounds similar to this compound have been studied for their effects on ion channels, particularly small-conductance Ca²⁺-activated K⁺ channels (KCa channels). Modifications in these compounds have resulted in altered channel sensitivity and activity, indicating potential applications in treating neurological disorders .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural characteristics. The following table summarizes key findings related to SAR:

| Compound | Fluorine Position | Biological Activity | Remarks |

|---|---|---|---|

| This compound | 2 | Moderate cytotoxicity | Effective against specific cancer cell lines |

| 4-Fluoro derivative | 4 | Enhanced antimicrobial activity | Increased membrane permeability observed |

| 3-Fluoro derivative | 3 | Reduced KCa channel modulation | Less effective compared to 2-position |

属性

IUPAC Name |

(2S)-2-fluorocyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9FO/c7-5-3-1-2-4-6(5)8/h5H,1-4H2/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQYOFTVCYSPHPG-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(=O)[C@H](C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654735 | |

| Record name | (2S)-2-Fluorocyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918300-55-7 | |

| Record name | (2S)-2-Fluorocyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。